(3-methoxyphenyl)[2-(4-methoxyphenyl)-2H-3,1-benzoxazin-1(4H)-yl]methanone
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Overview
Description
(3-methoxyphenyl)[2-(4-methoxyphenyl)-2H-3,1-benzoxazin-1(4H)-yl]methanone: is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)[2-(4-methoxyphenyl)-2H-3,1-benzoxazin-1(4H)-yl]methanone typically involves multi-step organic reactions One common method includes the condensation of 3-methoxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base This intermediate is then cyclized using a suitable catalyst to form the benzoxazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazines.
Scientific Research Applications
(3-methoxyphenyl)[2-(4-methoxyphenyl)-2H-3,1-benzoxazin-1(4H)-yl]methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)[2-(4-methoxyphenyl)-2H-3,1-benzoxazin-1(4H)-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-methoxyphenyl)[2-(4-chlorophenyl)-2H-3,1-benzoxazin-1(4H)-yl]methanone
- (3-methoxyphenyl)[2-(4-fluorophenyl)-2H-3,1-benzoxazin-1(4H)-yl]methanone
- (3-methoxyphenyl)[2-(4-methylphenyl)-2H-3,1-benzoxazin-1(4H)-yl]methanone
Uniqueness
- The presence of methoxy groups on both phenyl rings enhances the compound’s solubility and reactivity.
- The specific substitution pattern on the benzoxazine ring can influence its biological activity and chemical properties.
This detailed article provides a comprehensive overview of (3-methoxyphenyl)[2-(4-methoxyphenyl)-2H-3,1-benzoxazin-1(4H)-yl]methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H21NO4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[2-(4-methoxyphenyl)-2,4-dihydro-3,1-benzoxazin-1-yl]methanone |
InChI |
InChI=1S/C23H21NO4/c1-26-19-12-10-16(11-13-19)23-24(21-9-4-3-6-18(21)15-28-23)22(25)17-7-5-8-20(14-17)27-2/h3-14,23H,15H2,1-2H3 |
InChI Key |
LZLDNORFLSKEBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C3=CC=CC=C3CO2)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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